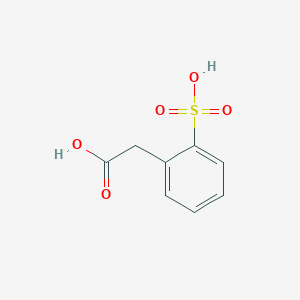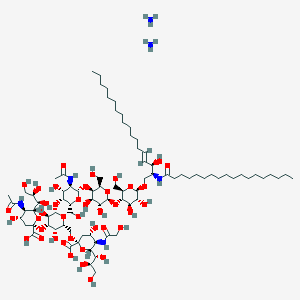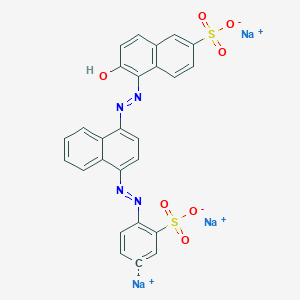
2-(2-Sulfophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Sulfophenyl)acetic acid is an organic compound that features a phenyl ring substituted with a sulfonic acid group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Sulfophenyl)acetic acid typically involves the sulfonation of phenylacetic acid. One common method is the reaction of phenylacetic acid with sulfuric acid, which introduces the sulfonic acid group onto the phenyl ring. The reaction conditions often require controlled temperatures and the use of a catalyst to ensure the selective introduction of the sulfonic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes using sulfur trioxide or oleum as sulfonating agents. These methods are designed to maximize yield and purity while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
2-(2-Sulfophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonate or sulfinate derivatives.
Substitution: Nitrated or halogenated phenylacetic acid derivatives.
科学的研究の応用
2-(2-Sulfophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(2-Sulfophenyl)acetic acid involves its interaction with molecular targets through its sulfonic acid and acetic acid functional groups. These interactions can influence various biochemical pathways, including enzyme inhibition or activation. The compound’s ability to form hydrogen bonds and ionic interactions with biological molecules underlies its effects.
類似化合物との比較
Similar Compounds
Phenylacetic acid: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
4-Sulfophenylacetic acid: Similar structure but with the sulfonic acid group in a different position on the phenyl ring.
Benzene sulfonic acid: Contains only the sulfonic acid group without the acetic acid moiety.
Uniqueness
2-(2-Sulfophenyl)acetic acid is unique due to the presence of both the sulfonic acid and acetic acid groups, which confer distinct chemical reactivity and potential for diverse applications. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
特性
分子式 |
C8H8O5S |
|---|---|
分子量 |
216.21 g/mol |
IUPAC名 |
2-(2-sulfophenyl)acetic acid |
InChI |
InChI=1S/C8H8O5S/c9-8(10)5-6-3-1-2-4-7(6)14(11,12)13/h1-4H,5H2,(H,9,10)(H,11,12,13) |
InChIキー |
BJRRCMFYQXFGOC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[[2-(2-Ethoxyphenoxy)phenyl]methyl]morpholin-3-one](/img/structure/B13832494.png)

![(2S)-2-[[(2S)-6-amino-2-[[2-[[(1R,4S,7S,10S,16S,19S,22S,25S,28S,31S,34R,39R,42S,45S,48S,55R,58S)-55-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tris[(2S)-butan-2-yl]-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide](/img/structure/B13832500.png)





![(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-methyl-N-(4-nitrophenyl)butanamide](/img/structure/B13832526.png)
![3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide](/img/structure/B13832532.png)

![(4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13832538.png)
![Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI)](/img/structure/B13832546.png)

